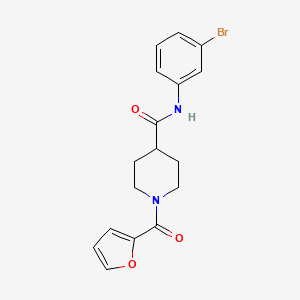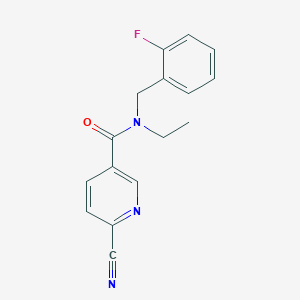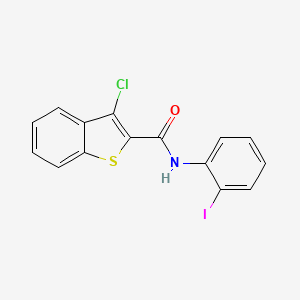
N-(3-bromophenyl)-1-(2-furoyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromophenyl)-1-(2-furoyl)piperidine-4-carboxamide, also known as BFPFC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of piperidinecarboxamides and is known to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Scientific Research Applications
N-(3-bromophenyl)-1-(2-furoyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. N-(3-bromophenyl)-1-(2-furoyl)piperidine-4-carboxamide also exhibits analgesic effects by reducing pain sensitivity in animal models of neuropathic pain. Furthermore, N-(3-bromophenyl)-1-(2-furoyl)piperidine-4-carboxamide has been shown to have antitumor effects by inducing apoptosis in cancer cells.
Mechanism of Action
The exact mechanism of action of N-(3-bromophenyl)-1-(2-furoyl)piperidine-4-carboxamide is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in cells. N-(3-bromophenyl)-1-(2-furoyl)piperidine-4-carboxamide has been shown to inhibit the activation of nuclear factor-κB (NF-κB), a transcription factor that is involved in the regulation of inflammatory responses. N-(3-bromophenyl)-1-(2-furoyl)piperidine-4-carboxamide also activates the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular metabolism and energy homeostasis.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-1-(2-furoyl)piperidine-4-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide (NO) in LPS-stimulated macrophages. N-(3-bromophenyl)-1-(2-furoyl)piperidine-4-carboxamide has also been shown to reduce the expression of pro-inflammatory genes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). In animal models of neuropathic pain, N-(3-bromophenyl)-1-(2-furoyl)piperidine-4-carboxamide has been shown to reduce pain sensitivity by inhibiting the activation of microglia and astrocytes in the spinal cord.
Advantages and Limitations for Lab Experiments
N-(3-bromophenyl)-1-(2-furoyl)piperidine-4-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activities at relatively low concentrations. However, N-(3-bromophenyl)-1-(2-furoyl)piperidine-4-carboxamide has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. N-(3-bromophenyl)-1-(2-furoyl)piperidine-4-carboxamide is also relatively unstable and can degrade over time, which can affect its biological activity.
Future Directions
There are several future directions for the study of N-(3-bromophenyl)-1-(2-furoyl)piperidine-4-carboxamide. One potential direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate its potential as a therapeutic agent for the treatment of cancer. Further studies are also needed to elucidate the exact mechanism of action of N-(3-bromophenyl)-1-(2-furoyl)piperidine-4-carboxamide and to optimize its pharmacokinetic and pharmacodynamic properties.
Synthesis Methods
The synthesis of N-(3-bromophenyl)-1-(2-furoyl)piperidine-4-carboxamide involves the reaction of 3-bromophenyl isocyanate and 2-furoylpiperidine-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds under mild conditions, and the product is obtained in good yield after purification by column chromatography.
properties
IUPAC Name |
N-(3-bromophenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3/c18-13-3-1-4-14(11-13)19-16(21)12-6-8-20(9-7-12)17(22)15-5-2-10-23-15/h1-5,10-12H,6-9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEYAFWVKFOTHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC(=CC=C2)Br)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxy-N-(4-{3-[4-(methylthio)phenyl]acryloyl}phenyl)benzamide](/img/structure/B5382100.png)
![3-[(2-tert-butyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]-6-isopropyl-1-methylpyridin-2(1H)-one](/img/structure/B5382115.png)
![N-(3,5-difluorophenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B5382130.png)


![8-methoxy-2-[2-(3-methoxybenzyl)-4-morpholinyl]quinoline](/img/structure/B5382147.png)
![N-{3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}cyclopropanamine hydrochloride](/img/structure/B5382163.png)
![ethyl 2-(2-chlorobenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5382165.png)
![1'-[(1-cyanocyclopropyl)carbonyl]-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5382171.png)
![N-phenyl-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5382173.png)


![2-({5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5382196.png)
![N,1-dimethyl-N-[(3-methyl-2-thienyl)methyl]-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5382197.png)